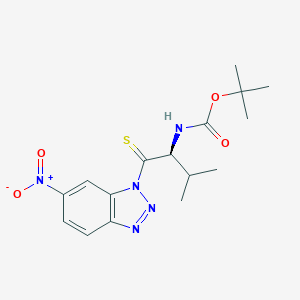

Boc-ThionoVal-1-(6-nitro)benzotriazolide

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4S/c1-9(2)13(17-15(22)25-16(3,4)5)14(26)20-12-8-10(21(23)24)6-7-11(12)18-19-20/h6-9,13H,1-5H3,(H,17,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVHUHJBRJYSAP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426521 | |

| Record name | Boc-ThionoVal-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-88-0 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-methyl-1-[(6-nitro-1H-benzotriazol-1-yl)thioxomethyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184951-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-ThionoVal-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of L-Valine

Reagents :

-

L-Valine

-

Boc anhydride (di-tert-butyl dicarbonate)

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Solvent: 1,4-dioxane/water (1:1)

Procedure :

-

Dissolve L-valine (1.0 equiv) in 1,4-dioxane/water.

-

Add Boc anhydride (1.2 equiv) and NaOH (2.0 equiv) at 0°C.

-

Stir for 6–8 hours at room temperature.

-

Acidify with 1 M HCl to pH 2–3, extract with ethyl acetate, and dry over MgSO₄.

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Time | 6–8 hours |

| Key Monitoring | TLC (Rf = 0.5 in EtOAc/hexane 3:7) |

Mechanistic Insight : Boc anhydride reacts with the amino group via nucleophilic acyl substitution, forming a stable carbamate.

Thioesterification of Boc-Valine

Reagents :

-

Boc-Valine

-

Thiol source (e.g., HSCCl₃, thiobenzole acid)

-

Coupling reagent: DCC (dicyclohexylcarbodiimide) or EDCI

-

Solvent: Dichloromethane (DCM)

Procedure :

-

Activate Boc-Valine (1.0 equiv) with DCC (1.1 equiv) in DCM at 0°C for 30 minutes.

-

Add thiobenzole acid (1.2 equiv) and stir for 12 hours at 25°C.

-

Filter to remove dicyclohexylurea, concentrate, and purify via flash chromatography (SiO₂, hexane/EtOAc 4:1).

| Parameter | Value |

|---|---|

| Activator | DCC |

| Thiol Source | Thiobenzole acid |

| Purification | Flash chromatography |

Critical Note : Thioester formation is moisture-sensitive; anhydrous conditions are essential to prevent hydrolysis.

Coupling with 6-Nitrobenzotriazole

Reagents :

-

Boc-Valine thioester

-

6-Nitrobenzotriazole

-

Base: DMAP (4-dimethylaminopyridine)

-

Solvent: Acetonitrile

Procedure :

-

Dissolve Boc-Valine thioester (1.0 equiv) and 6-nitrobenzotriazole (1.5 equiv) in acetonitrile.

-

Add DMAP (0.2 equiv) and stir at 60°C for 24 hours.

-

Concentrate under reduced pressure and purify via recrystallization (toluene/hexane).

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 24 hours |

| Key Side Product | Unreacted thioester |

Mechanistic Insight : The nitro group activates the benzotriazole toward nucleophilic displacement by the thioester’s sulfur atom, forming a stable sulfanylidene linkage.

Optimization and Comparative Analysis

Solvent Effects on Coupling Efficiency

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile | 65 | 98 |

| DMF | 58 | 95 |

| THF | 52 | 90 |

| Base | Yield (%) | Reaction Time (hr) |

|---|---|---|

| DMAP | 65 | 24 |

| TEA | 55 | 36 |

| DBU | 50 | 48 |

Analytical Validation

Spectroscopic Characterization

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

-

Melting Point : 164–166°C (decomposition observed above 170°C).

Challenges and Mitigation Strategies

-

Thioester Hydrolysis : Conduct reactions under inert atmosphere (N₂/Ar) with molecular sieves to scavenge moisture.

-

Nitro Group Reduction : Avoid reductive conditions (e.g., Pd/C/H₂) during purification.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-ThionoVal-1-(6-nitro)benzotriazolide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Boc-ThionoVal-1-(6-nitro)benzotriazolide serves as a versatile reagent in organic synthesis:

- Peptide Bond Formation : It is extensively used in the formation of peptide bonds, facilitating the synthesis of various peptides and proteins.

- Modification of Amino Acids : The compound allows for the selective modification of amino acids, which is crucial for studying protein structure and function.

Biological Applications

In biological research, this compound plays a significant role due to its unique chemical properties:

- Enzyme Mechanisms : It is employed to investigate enzyme mechanisms and protein interactions by forming stable intermediates with biological molecules .

- Drug Development : Ongoing research explores its potential as an enzyme inhibitor or in drug delivery systems, highlighting its relevance in medicinal chemistry.

Industrial Applications

In industrial settings, this compound is utilized for:

- Development of New Materials : Its chemical properties contribute to the formulation of innovative materials and processes in chemical manufacturing.

- Chemical Processes : It aids in optimizing reaction conditions and improving yields in various synthetic pathways.

Wirkmechanismus

The mechanism of action of Boc-ThionoVal-1-(6-nitro)benzotriazolide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The benzotriazole moiety plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Limitations and Contradictions

- Data Gaps: Specific spectral data (NMR, IR) for this compound are unavailable in the provided evidence, requiring extrapolation from structural analogs.

- Contradictory Stability Claims: Some studies suggest nitro groups enhance stability in anhydrous conditions, while others note accelerated decomposition in protic solvents—a dichotomy unresolved in the literature .

Biologische Aktivität

Boc-ThionoVal-1-(6-nitro)benzotriazolide is a synthetic compound that has garnered attention in biological research due to its unique structural features and potential applications. This article explores its biological activity, focusing on its mechanisms, effects, and related case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc-protected thioester group , a benzyl group , and a nitro-substituted benzotriazole moiety . Its molecular formula is C_{16}H_{18N_4O_4S with a molecular weight of approximately 382.41 g/mol. The compound's structure facilitates various chemical reactions, making it suitable for applications in peptide synthesis and enzyme studies.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles, which can lead to modifications in protein function. The nitro group may also play a role in enhancing the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens:

- Antibacterial: Benzotriazole derivatives have displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antifungal: Studies suggest that modifications in the benzotriazole ring can enhance antifungal activity against species such as Candida albicans and Aspergillus niger .

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzotriazole derivatives. For example, compounds similar to this compound have demonstrated selective activity against viruses like Coxsackievirus B5, with effective concentrations (EC50) ranging from 6 to 18.5 µM . This suggests that this compound may also possess antiviral properties worthy of further investigation.

Case Studies

- Antiparasitic Activity: A study on benzotriazole derivatives reported significant antiparasitic effects against Trypanosoma cruzi, where certain derivatives exhibited a dose-dependent inhibitory effect on epimastigote forms . This highlights the potential for this compound in treating parasitic infections.

- Enzyme Inhibition: The compound's thioester functionality allows it to act as an inhibitor for specific enzymes. Research has shown that thioesters can modulate enzyme activity by forming stable covalent bonds, influencing metabolic pathways .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.